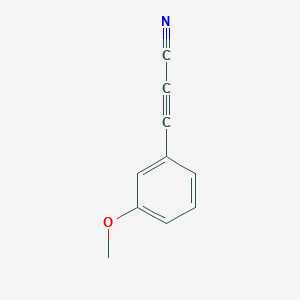

3-(3-Methoxyphenyl)propiolonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Methoxyphenyl)propiolonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of propiolonitrile, where a methoxyphenyl group is attached to the third carbon of the propiolonitrile chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)propiolonitrile typically involves the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration steps. One common method involves the use of iodine and ammonium hydroxide in dichloromethane as solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenyl)propiolonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 3-(3-Methoxyphenyl)propionic acid.

Reduction: 3-(3-Methoxyphenyl)propanamine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

While there is no information about the applications of "3-(3-Methoxyphenyl)propiolonitrile" specifically, the search results provide information on related compounds and their applications, as well as some data on chemical compounds with similar structures.

3-Arylpropiolonitrile Compounds

- Thiol Labeling: 3-arylpropiolonitrile compounds can label compounds with thiol moieties . The invention relates to a process for labeling compounds including thiol moieties with 3-arylpropiolonitrile compounds .

Related Compounds

- 3-(4-Methoxyphenyl)propiolonitrile: This compound is used in macroscopic heat release research in molecular solar thermal energy storage . It reacts with cyclopentadiene in microwave reactions .

- 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA): HMPA is a metabolite produced by gut microbiota, with suggested antidiabetic and anticancer properties, as well as cognitive function improvement .

- α,β-Unsaturated Nitriles: These compounds can be selectively α-deuterated using a base or a metal-ligand cooperative catalyst . They are used as precursors to antihistamines and in tubulin polymerization inhibitors (anti-cancer) . Examples include:

- (3-Methoxyphenyl)acetonitrile: Is a nitrile that has been reported in Limnanthes alba and Lepidium meyenii . It is classified as hazardous and may cause skin and respiratory irritation as well as serious eye damage, and is toxic if swallowed, in contact with skin or if inhaled .

Data Table of Related Compounds

Mecanismo De Acción

The mechanism by which 3-(3-Methoxyphenyl)propiolonitrile exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to participate in reactions that modify its functional groups, thereby altering its activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Methoxyphenyl)propiolonitrile

- 3-(4-Methoxyphenyl)propionitrile

- 3-(4-Methoxyphenyl)propanenitrile

Uniqueness

3-(3-Methoxyphenyl)propiolonitrile is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

Actividad Biológica

3-(3-Methoxyphenyl)propiolonitrile, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer and antimicrobial effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H9NO2

- Molecular Weight : 175.19 g/mol

- IUPAC Name : 3-(3-methoxyphenyl)propanenitrile

Anticancer Properties

Research indicates that various nitrile compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. A study conducted on several derivatives demonstrated that certain structural modifications could enhance their anticancer activity. The compound's ability to inhibit cell proliferation was tested against a range of human cancer cell lines, revealing significant cytotoxicity with an effective dose (ED50) lower than 5 µg/mL for some derivatives .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infections caused by resistant strains.

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It has been suggested that this compound can trigger apoptosis through intrinsic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, it is hypothesized that it disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

Case Study 1: Cytotoxicity Assessment

A detailed investigation into the cytotoxic effects of this compound was conducted using a hollow-fiber tumor model. This model allowed researchers to assess the compound's efficacy in vivo. Results indicated a significant reduction in tumor growth when treated with the compound compared to controls .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The results showed a notable inhibition of bacterial growth at concentrations as low as 10 µg/mL, supporting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Anticancer Activity (ED50 µg/mL) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| 3-(4-Methoxyphenyl)propiolonitrile | <5 | 15 |

| 4-(Chlorophenyl)propiolonitrile | <10 | 20 |

| 2-(Methoxyphenyl)acrylonitrile | <8 | 25 |

Propiedades

Fórmula molecular |

C10H7NO |

|---|---|

Peso molecular |

157.17 g/mol |

Nombre IUPAC |

3-(3-methoxyphenyl)prop-2-ynenitrile |

InChI |

InChI=1S/C10H7NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,1H3 |

Clave InChI |

XKDXVDPVWVHKLK-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C#CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.